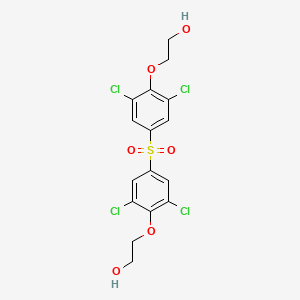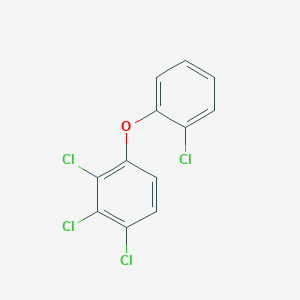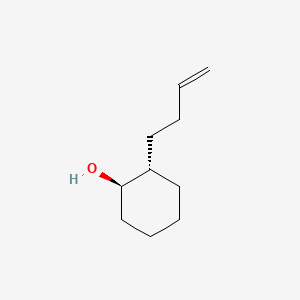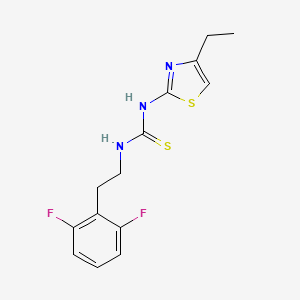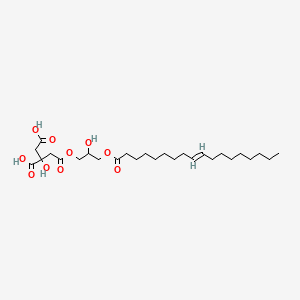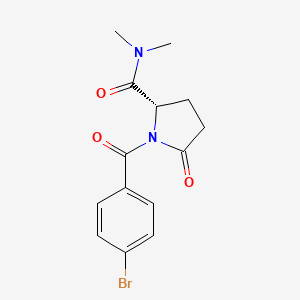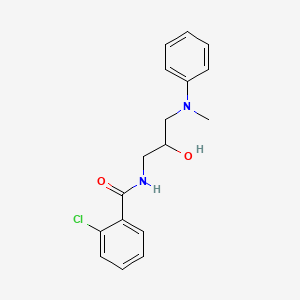
(2Z,5Z)-undeca-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-undeca-2,5-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is part of the family of dienes, which are known for their reactivity and versatility in organic synthesis. The structure of this compound includes a chain of eleven carbon atoms with double bonds at the second and fifth positions, both in the Z-configuration, and a hydroxyl group at the first position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-undeca-2,5-dien-1-ol can be achieved through various methods. One common approach involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between a boronic acid and a halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,5Z)-undeca-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are used in hydrogenation reactions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.
Major Products
The major products formed from these reactions include:
Oxidation: Undeca-2,5-dienal or undeca-2,5-dienoic acid.
Reduction: Undecane or partially hydrogenated dienes.
Substitution: Halogenated derivatives of undeca-2,5-diene.
Applications De Recherche Scientifique
(2Z,5Z)-undeca-2,5-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2Z,5Z)-undeca-2,5-dien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in electron transfer reactions, affecting cellular redox states. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,5Z)-pentadeca-2,5-dien-1-ol: A longer-chain analog with similar chemical properties.
(2Z,5Z)-heptadeca-2,5-dien-1-ol: Another analog with an even longer carbon chain.
(2Z,5Z)-nonadeca-2,5-dien-1-ol: A compound with a similar structure but different chain length.
Uniqueness
(2Z,5Z)-undeca-2,5-dien-1-ol is unique due to its specific chain length and the position of its double bonds This configuration imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
75817-50-4 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(2Z,5Z)-undeca-2,5-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10,12H,2-5,8,11H2,1H3/b7-6-,10-9- |
Clé InChI |
DIAHHRRJYUXCRL-HZJYTTRNSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CO |
SMILES canonique |
CCCCCC=CCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


